molecular formula C17H14N2O B2761516 (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol CAS No. 324580-57-6

(E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol

Cat. No.: B2761516
CAS No.: 324580-57-6
M. Wt: 262.312
InChI Key: XSVXKLHDYPMDEX-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a phenol group and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol typically involves the condensation of 2-methylquinoline-6-carbaldehyde with 4-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imine linkage and phenol group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline-6-carbaldehyde: A precursor in the synthesis of (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol.

    4-aminophenol: Another precursor used in the synthesis.

    Quinoline derivatives: A broad class of compounds with similar structural features.

Uniqueness

This compound is unique due to its specific combination of a quinoline ring, imine linkage, and phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(2-methylquinolin-6-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-12-2-5-14-10-15(6-9-17(14)19-12)18-11-13-3-7-16(20)8-4-13/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVXKLHDYPMDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)N=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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